
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂ It is characterized by the presence of an oxane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbut-2-en-1-ol with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxane ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
- 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid
- 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol
- 3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde
Uniqueness: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of both an oxane ring and an aldehyde group provides distinct reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-(3-methylbut-2-enyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-10(2)3-4-11(9-12)5-7-13-8-6-11/h3,9H,4-8H2,1-2H3 |
InChI Key |
IBCBQNVFEDTGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CCOCC1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)
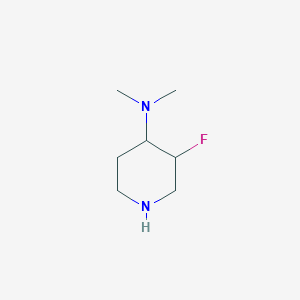
![7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13175776.png)
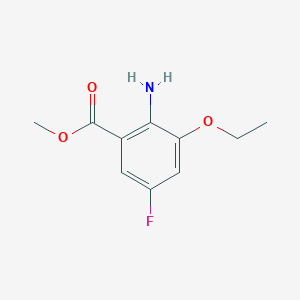
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
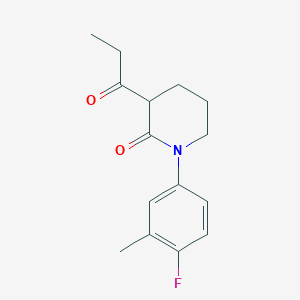
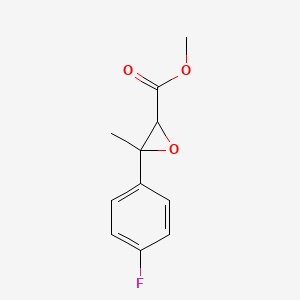

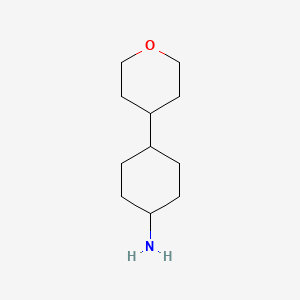
![4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B13175805.png)


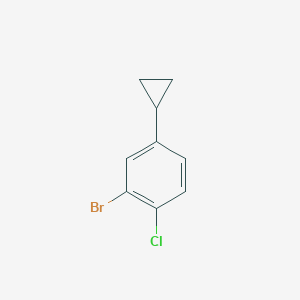
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
